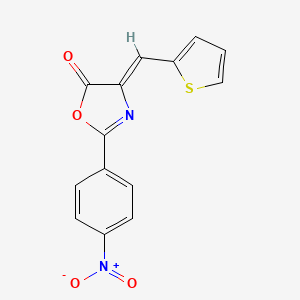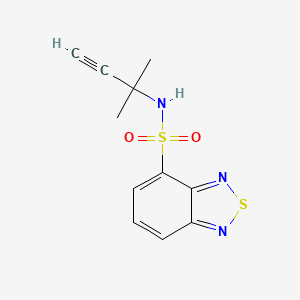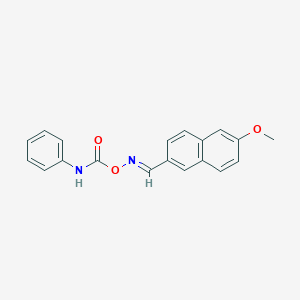![molecular formula C17H24N2O3S B5588321 1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)
1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine" belongs to a class of chemicals that have been studied for various biological activities. While direct studies on this exact compound may be limited, related compounds have been synthesized and evaluated for their potential in various applications, including as inhibitors for enzymes like lipoxygenase and cholinesterase, and for their antimicrobial properties.
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves nucleophilic substitution reactions, coupling of phenylsulfonyl chloride with piperidine under controlled conditions, followed by substitutions at specific positions to introduce various functional groups (Khalid et al., 2013). These synthetic routes offer pathways to a wide array of sulfonamide compounds bearing the piperidine nucleus, showcasing the versatility of this chemical framework.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been elucidated using techniques like X-ray diffraction, revealing insights into their conformation, crystal packing, and the geometric disposition around sulfur atoms. For instance, related compounds show the piperidine ring adopting a chair conformation and feature distorted tetrahedral geometry around the sulfur atom, highlighting the structural characteristics that might influence their biological activity (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including sulfonation, alkylation, and cycloaddition, to yield compounds with diverse functional groups and biological activities. These reactions are crucial for modifying the chemical structure to enhance selectivity and potency towards target enzymes or receptors (Hu et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and melting points, are determined by their molecular structure and functional groups. Such properties are essential for understanding the compound's behavior in biological systems and for the development of potential therapeutic agents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are influenced by the presence of sulfonyl groups and the piperidine ring. These groups contribute to the compound's ability to interact with enzymes and receptors, affecting their biological activities and making them candidates for further pharmacological evaluation.
For more specific and detailed information, the synthesis methods, molecular structure analysis, and properties of closely related compounds provide valuable insights into the chemical and biological characteristics of “1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine”.
References:
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors in Drug Development
Sulfonamide compounds, including structures similar to 1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine, have been recognized for their significant role in drug development. These compounds serve as synthetic bacteriostatic antibiotics and have found applications beyond treating bacterial infections. Notably, sulfonamides have evolved to include a wide range of clinical uses, such as in diuretics, carbonic anhydrase inhibitors, antiepileptics, and more recently, in antiviral, anticancer, and Alzheimer’s disease drugs. The versatility of the sulfonamide group in contributing to the pharmacological efficacy of drugs underscores its importance in medicinal chemistry (Gulcin & Taslimi, 2018).
Piperazine Derivatives for Therapeutic Use
1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine belongs to a broader class of piperazine derivatives, which are integral to the design of drugs with diverse therapeutic uses. These include antipsychotic, antihistamine, antidepressant, anticancer, and antiviral applications. The flexibility of the piperazine nucleus in drug design is highlighted by its presence in numerous clinically used drugs, demonstrating its potential for creating novel therapeutics with varied pharmacological profiles. This adaptability points to the continued interest and exploration of piperazine-based molecules in drug discovery, emphasizing their role in developing new treatments for various diseases (Rathi et al., 2016).
Applications in Synthesis of N-heterocycles
The compound also finds relevance in the synthesis of N-heterocycles, which are crucial structural components in many natural products and therapeutically active molecules. Techniques involving chiral sulfinamides, closely related to the sulfonamide functionality, are instrumental in the stereoselective synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodological approach facilitates the production of structurally diverse N-heterocycles, showcasing the pivotal role of sulfonamide and related structures in the synthesis of biologically active compounds (Philip et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
piperidin-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMSSEZKIYJVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1-Piperidinylcarbonyl)phenyl]sulfonyl}piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5588241.png)


![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)
![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)

![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)
![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)